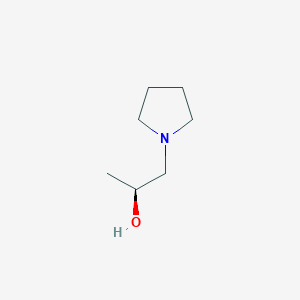

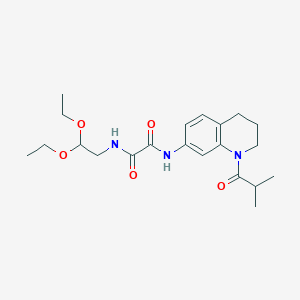

(2S)-1-(pyrrolidin-1-yl)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

While specific chemical reactions involving “(2S)-1-(pyrrolidin-1-yl)propan-2-ol” are not available, it’s known that this compound is used in various applications such as drug synthesis and catalysis. This suggests that it can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 129.20 and a molecular formula of C7H15NO . Unfortunately, other specific physical and chemical properties like boiling point and storage conditions are not available in the resources .科学的研究の応用

Excess Molar Enthalpies in Mixtures

Research by Mehta, Chauhan, and Triphati (1997) measured excess molar enthalpies for mixtures of pyrrolidin-2-one with different alcohols, including propan-1-ol, at 303.15 K. They found positive values for all mixtures, interpreted in terms of specific interactions (Mehta, Chauhan, & Triphati, 1997).

Molecular Interactions and Topological Investigations

Yadav, Sharma, and Sharma (2009) conducted topological investigations of molecular species and interactions in pyrrolidin-2-one and lower alkanol mixtures. They utilized Graph theory to analyze excess thermodynamic properties and molecular entities in these mixtures (Yadav, Sharma, & Sharma, 2009).

Pharmacological Characterization in Opioid Receptors

Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, which includes a pyrrolidin-1-ylsulfonyl component. Their study highlighted its high affinity and selectivity for κ-opioid receptors, suggesting potential in treating depression and addiction disorders (Grimwood et al., 2011).

Solubility and Thermodynamic Properties

Duan, Wang, Li, Chen, and Sun (2015) investigated the solubility and thermodynamic properties of (2S)-pyrrolidine-2-carboxylic acid in various alcohols. They observed that solubility decreased with increasing alcohol concentration and analyzed the results using the modified Apelblat equation (Duan et al., 2015).

Trypanocidal Activity Studies

Balfour, Franco, Moraes, Freitas-Junior, and Stefani (2017) synthesized a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols and tested their trypanocidal activity against Trypanosoma cruzi. Some compounds showed high trypanocidal activity, indicating potential for Chagas disease treatment (Balfour et al., 2017).

DNase I Inhibitory Properties

Ilić, Gajić, Bondžić, Džambaski, Kocic, and Šmelcerović (2021) studied the deoxyribonuclease I inhibitory properties of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. They found these compounds could be potential inhibitors of DNase I, useful in new active compound discovery (Ilić et al., 2021).

Use as a Chiral Auxiliary

Andersson and Hedenström (2004) explored the use of (S)-proline-based chiral auxiliaries derived from (2S)-1-(pyrrolidin-1-yl)propan-2-ol in stereoselective alkylation reactions. They found these auxiliaries induced opposite selectivity and achieved moderate to excellent diastereoselectivities (Andersson & Hedenström, 2004).

Identification and Derivatization of Cathinones

Nycz, Paździorek, Małecki, and Szala (2016) identified novel cathinones, including 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, using spectroscopic studies. They presented methods for identification through thionation and amination reactions (Nycz et al., 2016).

NMR Assignment of Derivatives

Yan-fang (2008) conducted 1D and 2D nuclear magnetic resonance (NMR) experiments for the assignments of 1H and 13C NMR signals of derivatives of pyrrolidin-2-yl)propan-2-ol, which could help in investigating catalyzing mechanisms (Yan-fang, 2008).

特性

IUPAC Name |

(2S)-1-pyrrolidin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9)6-8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYANEJZLUMJNA-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

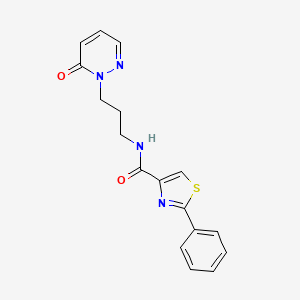

![N-(2-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2403284.png)

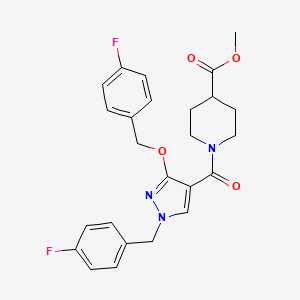

![1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2403292.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide](/img/structure/B2403294.png)

![Ethyl 3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2403297.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2403298.png)

![5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2403299.png)